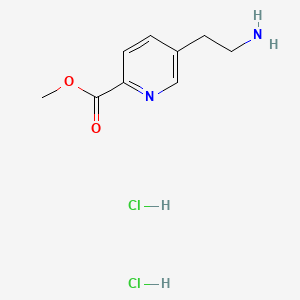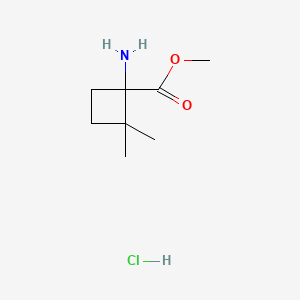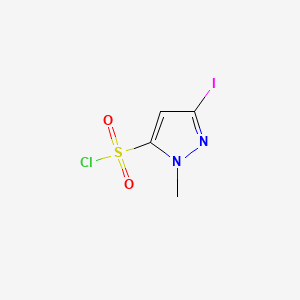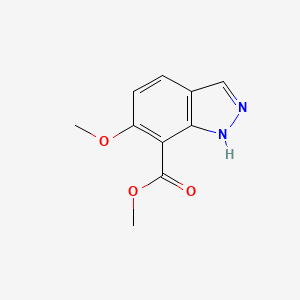![molecular formula C10H8F3NO2 B6610392 1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene CAS No. 2739684-18-3](/img/structure/B6610392.png)
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene
Übersicht
Beschreibung
“1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene” is a chemical compound with the molecular formula C10H8F3NO2 . It is also known as Benzene, 1-nitro-3-(trifluoromethyl)- . The compound has a molecular weight of 231.17 g/mol.
Synthesis Analysis
The synthesis of such compounds often involves complex molecular architectures containing cyclopropanes . Cyclopropanation techniques are widely used, and various unique approaches have been developed to enable the synthesis of cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .Molecular Structure Analysis
The molecular structure of “1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene” can be represented by the IUPAC Standard InChI: InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H .Chemical Reactions Analysis
Cyclopropanation strategies are often used in the synthesis of compounds like "1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene" . These strategies involve the introduction of the cyclopropane motif in a collection of recent total syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene” include a molecular weight of 231.17 g/mol. More specific properties like boiling point, melting point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Photolytic Behavior in Chemical Reactions
1-Nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene demonstrates unique photolytic behavior in chemical reactions. Bolsman and Boer (1973) explored the photolysis of pseudonitroles, revealing that radical pairs formed in these processes can lead to the formation of paramagnetic nitroxides, resulting in various products depending on the solvent used. This research provides insight into the interaction between nitro groups and adjacent C-radical centers, essential for understanding complex chemical reactions (Bolsman & Boer, 1973).
Synthetic Precursors in Organic Synthesis
The compound also serves as a synthetic precursor in the preparation of densely functionalized pyrroles and dihydropyrroles. Research by Wurz and Charette (2005) highlights its utility in synthetic organic chemistry, where cyclopropanation reactions and subsequent treatments yield valuable pyrrolic structures. This indicates its role in facilitating the synthesis of complex organic molecules (Wurz & Charette, 2005).
Anion Transport and Chemical Bonding
Chen et al. (2016) demonstrated that modification of benzene derivatives with electron-withdrawing groups like trifluoromethyl and nitro can significantly enhance their anion transport activity. This has implications for understanding and designing molecules for specific anion transport roles in various chemical and biological processes (Chen et al., 2016).
Vicarious Nucleophilic Substitution Reactions
Beier et al. (2011) explored vicarious nucleophilic substitutions in nitro(pentafluorosulfanyl)benzenes. These reactions provide a pathway to synthesize various substituted benzenes, showcasing the compound's versatility in creating derivatives with different functional groups (Beier et al., 2011).
Spectroscopic Investigation and Vibrational Analysis
In the field of spectroscopy, Saravanan, Balachandran, and Viswanathan (2014) conducted extensive studies on the vibrational, structural, thermodynamic, and electronic properties of related nitro-trifluoromethyl compounds. Their work contributes to a deeper understanding of the molecular and electronic properties influenced by substituents in the benzene ring (Saravanan et al., 2014).
Zukünftige Richtungen
The future directions in the research and application of “1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene” could involve the development of more efficient and practical synthesis methods . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(4-5-9)7-2-1-3-8(6-7)14(15)16/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYAFOROXYTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)


![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)




![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)

